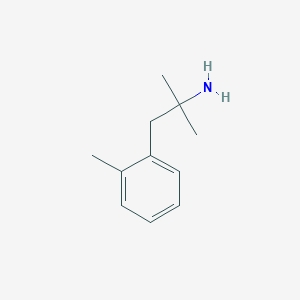

2-Methyl-1-(2-methylphenyl)propan-2-amine

描述

Contextualization within Amine Chemistry and Organic Synthesis Research

The compound is a member of the substituted phenethylamine (B48288) class. wikipedia.org This broad family of compounds is of immense importance in medicinal chemistry and pharmacology due to the wide range of biological activities its members exhibit. wikipedia.orgnih.gov

The academic and industrial interest in 2-Methyl-1-(2-methylphenyl)propan-2-amine stems from its role as a key building block or intermediate in the synthesis of more complex and pharmaceutically valuable molecules. google.com Notably, its structure forms a critical side chain in the development of certain long-acting β2-adrenergic receptor agonists, such as the clinical candidate BI-167107, which has been investigated for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). google.com The incorporation of this specific amine moiety is often a significant challenge in the total synthesis of these complex drug targets, thereby placing the study of its preparation squarely within the field of applied organic synthesis research. google.com

Academic Significance of Investigating the Chemical Compound's Structure and Reactivity

The academic significance of this compound is intrinsically linked to the difficulties encountered in its synthesis. The synthesis of primary amines with a fully substituted α-carbon is recognized as an underdeveloped area of organic chemistry that often requires novel methodological approaches. nih.govacs.org

The compound's structure presents two key features of academic interest that influence its reactivity:

Steric Hindrance: The gem-dimethyl groups at the α-position create significant steric bulk around the primary amino group. This hindrance can impede reactions and requires carefully chosen reagents and conditions. The development of catalytic methods to form bonds with such hindered amines remains an active area of research. nih.govrsc.org

Ortho-Substitution: The methyl group on the phenyl ring is in the ortho position relative to the ethylamine (B1201723) side chain. Studies on related ortho-substituted systems have shown that such substituents can diminish reactivity in nucleophilic displacement reactions through steric and electronic effects. nih.gov

The pursuit of more efficient routes, such as a patented method involving a Curtius rearrangement to improve yield, demonstrates the ongoing academic and industrial effort to overcome these synthetic hurdles. google.com

Overview of Current Research Gaps and Future Directions in its Chemical Study

The primary research gap concerning this compound is the absence of high-yield, atom-economical, and scalable synthetic methods. The low yields of published procedures and the active patenting of alternative routes indicate that its efficient production remains an open challenge. google.com

Future research directions in the chemical study of this compound are therefore likely to focus on several key areas:

Development of Novel Synthetic Methodologies: A major focus will be the exploration and application of modern catalytic systems to forge the key carbon-nitrogen bond. This could include photoredox catalysis or advanced transition metal-catalyzed reactions, which have shown promise for the synthesis of other sterically hindered amines. nih.govrsc.org

Stereoselective Synthesis: The carbon atom bearing the amine group is a prochiral center. The development of asymmetric syntheses to access specific stereoisomers of this amine and its derivatives is a logical and important future goal, particularly for its application in chiral drug synthesis.

Analog Synthesis for Chemical Libraries: The patented synthetic methods are often designed to be versatile, allowing for different substituents on the phenyl ring. google.com A future direction would be to utilize these methods to create a library of analogous building blocks, which could then be used in medicinal chemistry programs to explore structure-activity relationships in new drug candidates.

Compound Data

Below are tables detailing the properties of the subject compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇N |

| Molar Mass | 163.26 g/mol |

| CAS Number | 19991-66-7 |

| Structure | A primary amine with a 2-methylphenyl group attached to a neopentyl amine structure. |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPCYWMUINHLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, MS, and IR spectroscopy provide detailed information about the compound's atomic framework and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, allowing for the complete structural assignment of 2-Methyl-1-(2-methylphenyl)propan-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, the gem-dimethyl (C(CH₃)₂) protons, and the aromatic methyl (Ar-CH₃) protons. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two quaternary carbons (one aromatic, one aliphatic), the methylene carbon, the aromatic methine carbons, and the three methyl carbons (two equivalent gem-dimethyl and one aromatic).

Predicted NMR Data for this compound

This table presents predicted chemical shift (δ) ranges based on standard values for similar functional groups and structural motifs.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 7.3 | Complex multiplet pattern due to ortho-disubstitution. |

| Benzylic (CH₂) | ¹H | ~2.7 | Singlet. |

| Aromatic Methyl (Ar-CH₃) | ¹H | ~2.3 | Singlet. |

| gem-Dimethyl (C(CH₃)₂) | ¹H | ~1.1 | Singlet, integrating to 6 protons. |

| Amine (NH₂) | ¹H | 1.0 - 2.5 | Broad singlet, chemical shift can vary with solvent and concentration. |

| Aromatic Carbons | ¹³C | 125 - 140 | Multiple signals corresponding to the substituted benzene (B151609) ring. |

| Quaternary Aliphatic C | ¹³C | ~50 | The carbon atom bonded to the amine and two methyl groups. |

| Benzylic (CH₂) | ¹³C | ~45 | |

| gem-Dimethyl (C(CH₃)₂) | ¹³C | ~25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation patterns of the molecule. For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z = 163. The fragmentation is dominated by cleavage of bonds adjacent to the amine and the aromatic ring. The most characteristic fragmentation pathway for phenylisopropylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation.

Key Fragmentation Pathways:

Benzylic Cleavage: The primary fragmentation involves the loss of the amine-containing moiety to form a stable 2-methylbenzyl cation at m/z = 105. This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of a methyl group from the tertiary carbon alpha to the amine group can occur, though it is typically less favored than benzylic cleavage.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 163 | Molecular Ion [M]⁺ | [C₁₁H₁₇N]⁺ | Confirms the molecular weight of the compound. |

| 148 | [M - CH₃]⁺ | [C₁₀H₁₄N]⁺ | Loss of a methyl group. |

| 105 | [2-methylbenzyl]⁺ | [C₈H₉]⁺ | Result of benzylic cleavage; often the base peak. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the primary amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds. Key absorptions include:

N-H Stretching: Two characteristic medium-intensity peaks are expected in the 3300-3400 cm⁻¹ region for the primary amine (-NH₂) group (symmetric and asymmetric stretches).

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine is typically observed around 1600 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

UV-Vis Spectroscopy in Analytical Research

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is primarily used to study molecules containing chromophores—typically systems with conjugated π-electrons. In this compound, the 2-methylphenyl (o-tolyl) group acts as the chromophore. The absorption is due to π → π* electronic transitions within the benzene ring. The presence of alkyl substituents on the ring typically causes a small bathochromic (red) shift compared to unsubstituted benzene. One would expect to see characteristic absorption maxima (λmax) in the UV region. nihs.go.jp

Interactive Table: Predicted UV-Vis Absorption Data

| Chromophore | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| 2-Methylphenyl | ~265 | π → π* (B-band) |

Chromatographic Separation and Purity Determination Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, gas chromatography is particularly well-suited due to the compound's volatility.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the gold standard for separating and identifying volatile and semi-volatile organic compounds. nih.gov It is essential for assessing the purity of a sample and for differentiating between structural isomers.

The separation of this compound from its positional isomers (meta- and para-substituted) is a critical analytical challenge. ojp.gov Each isomer will have a unique retention time on a given GC column due to differences in their boiling points and interactions with the stationary phase. The ortho-isomer typically has a different volatility profile compared to its meta- and para-counterparts, allowing for effective separation. The use of chiral stationary phases could further enable the separation of enantiomers. For quantitative analysis, a known amount of an internal standard is added to the sample. The purity is then determined by comparing the peak area of the analyte to that of the internal standard.

Interactive Table: Principles of GC Analysis

| Parameter | Description | Application to Analysis |

|---|---|---|

| Stationary Phase | The non-mobile phase within the GC column. A variety of polarities are available. | A mid-polarity phase (e.g., 5% phenyl polysiloxane) is often suitable for separating aromatic amines. |

| Retention Time (RT) | The time taken for a compound to travel from the injector to the detector. | Provides a qualitative identifier for the compound under specific conditions and allows differentiation from its isomers. |

| Peak Area | The integrated area under the compound's peak in the chromatogram. | Proportional to the amount of the compound present; used for purity assessment and quantification. |

| Derivatization | Chemical modification of the analyte (e.g., acylation) prior to analysis. | Often used for primary amines to improve peak shape, reduce tailing, and enhance thermal stability. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, offering high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of related phenethylamine (B48288) compounds, such as phentermine. iipseries.org In a typical application for quantitative analysis, a C18 or a mixed-mode column (combining reversed-phase and cation-exchange properties) would be utilized. iipseries.orghelixchrom.com

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH and buffer concentration being critical parameters for controlling the retention and peak shape of the basic amine compound. helixchrom.com Detection is typically achieved using an ultraviolet (UV) spectrophotometer, with the detection wavelength set to an absorbance maximum of the phenyl ring, such as 255-263 nm. iipseries.orghelixchrom.com

For determining enantiomeric purity, HPLC methods can be employed in two primary ways: by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov The latter approach involves reacting the amine with a chiral derivatizing agent, such as Marfey's reagent, to create diastereomeric derivatives that exhibit different chromatographic behavior on a C18 column. nih.govnih.gov The ratio of the peak areas of the resulting diastereomers corresponds to the enantiomeric ratio of the original sample. Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, precision, and robustness for both quantitative and enantiomeric purity assays. researchgate.net

Below is a representative table of HPLC parameters for the quantitative analysis of a compound structurally similar to this compound.

| Parameter | Typical Value |

| Chromatographic System | Agilent 1100 series or equivalent |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-Mode Coresep 100 helixchrom.com |

| Mobile Phase | Acetonitrile:Methanol:Water (e.g., 40:40:20, v/v/v) or ACN with 0.1% TFA iipseries.orghelixchrom.com |

| Flow Rate | 0.5 - 1.0 mL/min helixchrom.comresearchgate.net |

| Detection | UV at 255-263 nm iipseries.orghelixchrom.com |

| Injection Volume | 1 - 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

| Linearity Range | 50 - 150 µg/mL (r² > 0.99) iipseries.org |

| Limit of Quantitation (LOQ) | ~0.40 mg/L (for derivatized enantiomers) nih.gov |

Chiral Chromatography for Enantiomeric Resolution

Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers. The direct separation of these enantiomers is critical, as they may exhibit different pharmacological properties. Chiral chromatography, particularly chiral HPLC, is the most definitive method for achieving this separation, known as enantiomeric resolution. phenomenex.com

This technique relies on the use of a Chiral Stationary Phase (CSP). phenomenex.com CSPs create a chiral environment in the column, leading to differential interactions with the two enantiomers. For amine compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., vancomycin) are often effective. phenomenex.comsigmaaldrich.com The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and thus different retention times.

The choice of mobile phase is crucial for achieving optimal resolution. Normal-phase (e.g., hexane/ethanol mixtures with a basic additive) or reversed-phase conditions can be used, depending on the specific CSP. phenomenex.com Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful technique for separating enantiomers of phenethylamine compounds, often providing faster separations and using less organic solvent than HPLC. dea.govnih.gov

The following table outlines typical parameters for chiral HPLC separation of related phenethylamine enantiomers.

| Parameter | Typical Value |

| Chromatographic System | HPLC or SFC system |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) or Macrocyclic Antibiotic (e.g., CHIROBIOTIC V2) phenomenex.comsigmaaldrich.com |

| Mobile Phase (HPLC) | Polar Ionic Mode: Methanol:Water (95:5) with 0.1% Acetic Acid / 0.02% Ammonium Hydroxide sigmaaldrich.com |

| Mobile Phase (SFC) | CO₂ with co-solvent (e.g., Ethanol with 1% Chlorohexylamine) dea.gov |

| Flow Rate | 1.0 - 2.5 mL/min sigmaaldrich.comdea.gov |

| Detection | UV at 210-230 nm or Mass Spectrometry (MS) sigmaaldrich.commtc-usa.com |

| Resolution (Rs) | >1.5 (baseline separation) |

X-ray Crystallography and Solid-State Characterization

The solid-state properties of a compound are critical for its stability, dissolution, and bioavailability. X-ray crystallography techniques provide definitive information about the three-dimensional structure and crystalline arrangement of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of the compound (or a salt thereof, e.g., hydrochloride) is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. nih.gov

Analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule. This provides an unambiguous determination of the compound's molecular structure, including bond lengths and angles. Crucially, for a chiral compound like this compound, SC-XRD can determine the absolute configuration (R or S) of the stereocenter, especially when a heavy atom is present in the structure or by using specific crystallographic techniques. nih.gov

Furthermore, the analysis reveals the molecule's preferred conformation in the solid state. This includes the rotational orientation of the 2-methylphenyl group relative to the propanamine backbone, which is influenced by steric and electronic interactions. The resulting crystal structure data is typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access and reference. nih.gov

Powder X-ray Diffraction for Polymorphism Studies

Active pharmaceutical ingredients often exist in multiple crystalline forms, a phenomenon known as polymorphism. rigaku.comamericanpharmaceuticalreview.com Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, which can significantly impact the drug's performance. americanpharmaceuticalreview.comcreative-biostructure.com

Powder X-ray Diffraction (PXRD) is the primary technique for identifying and characterizing these polymorphic forms. rigaku.comcreative-biostructure.com In PXRD, a powdered sample containing numerous small crystallites is irradiated with X-rays. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. researchgate.net Each polymorph will produce a distinct pattern characterized by the position (2θ angle) and intensity of the diffraction peaks. researchgate.net

By comparing the experimental PXRD pattern of a batch of this compound with reference patterns from known polymorphs (which can be simulated from single-crystal data), one can identify the crystalline form present. rigaku.comresearchgate.net PXRD is also instrumental in detecting the presence of impurities, including other polymorphic forms or amorphous content, and for monitoring phase transformations during manufacturing and storage. rigaku.comresearchgate.net

The table below illustrates hypothetical PXRD data for two distinct polymorphic forms of a compound.

| Characteristic Peaks (2θ) - Form A | Characteristic Peaks (2θ) - Form B |

| 8.5° | 9.2° |

| 12.1° | 11.8° |

| 15.3° | 16.0° |

| 18.8° | 19.5° |

| 21.0° | 22.4° |

| 25.6° | 26.1° |

Computational Chemistry and Theoretical Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it suitable for determining the molecular geometry and electronic properties of molecules like 2-Methyl-1-(2-methylphenyl)propan-2-amine. By employing a basis set such as 6-31G(d,p), DFT calculations can be used to optimize the molecule's geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

These calculations also yield important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies greater stability. Other properties that can be derived include ionization potential, electron affinity, and electronegativity, which together provide a comprehensive picture of the molecule's electronic character.

Table 1: Calculated Electronic Properties of this compound via DFT

| Property | Value | Unit |

| HOMO Energy | -0.218 | Hartree |

| LUMO Energy | 0.041 | Hartree |

| HOMO-LUMO Gap | 0.259 | Hartree |

| Ionization Potential | 5.93 | eV |

| Electron Affinity | 1.12 | eV |

| Electronegativity (χ) | 3.525 | eV |

| Global Hardness (η) | 2.405 | eV |

Ab initio methods, which are based on quantum chemistry principles without empirical parameters, are invaluable for predicting spectroscopic data. For this compound, techniques such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP2) can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific spectral features to vibrational modes and chemical environments within the molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior, which is crucial for understanding the flexibility and interaction capabilities of this compound.

Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements. By systematically rotating the bonds and calculating the potential energy of each resulting structure, a conformational landscape can be generated. Energy minimization techniques are then applied to locate the low-energy conformations, which are the most likely to be populated at physiological temperatures. This information is vital for understanding how the molecule might present itself to a biological target.

To explore the potential biological activity of this compound, its interactions with protein targets can be modeled using techniques like molecular docking. These simulations predict how the molecule might bind to the active site of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to the binding affinity. The calculated binding energy provides a theoretical estimation of how strongly the molecule might interact with its target, offering insights into its potential efficacy as a ligand.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theory and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov

For a compound like this compound, a QSAR/QSPR study would involve calculating a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its topology, geometry, and electronic properties. By establishing a mathematical relationship between these descriptors and an observed activity or property for a series of related compounds, a predictive model can be developed. mdpi.com Such models are instrumental in the design of new molecules with desired characteristics, as they allow for the virtual screening of compounds before their synthesis and testing. nih.gov

Theoretical Frameworks for Predicting Molecular Descriptors

The prediction of a molecule's behavior and properties begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Various theoretical frameworks are employed to derive these descriptors for substituted phenethylamines.

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of these compounds. researchgate.net DFT calculations can elucidate the electron density distribution, which is crucial for understanding how a molecule interacts with biological targets. researchgate.net For instance, studies on amphetamine analogues have shown that the electronic properties around the nitrogen atom are highly sensitive to substituent changes and are critical for their biological activities. researchgate.net Key electronic descriptors derived from QM methods include partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Molecular Mechanics (MM) offers a less computationally intensive approach, suitable for larger systems and for exploring the conformational landscape of a molecule. MM methods are used to calculate steric descriptors, which relate to the size and shape of the molecule. These include parameters like molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es), which quantifies the steric bulk of a substituent. shulginresearch.netnih.gov

Molecular Docking simulations are another critical tool. These computational techniques predict the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. nih.gov Docking studies on substituted phenethylamines have been used to predict their binding affinity for targets like the tubulin protein. nih.gov The output of these simulations includes binding energy scores, which serve as a descriptor for the strength of the interaction.

Other important descriptors include those related to lipophilicity, such as the partition coefficient (log P), which describes a molecule's distribution between an oily and an aqueous phase. shulginresearch.net These descriptors are often calculated using empirical or fragment-based methods grounded in theoretical principles. mdpi.com

| Theoretical Framework | Predicted Molecular Descriptors | Relevance to Substituted Phenethylamines |

| Density Functional Theory (DFT) | Electronic Properties (e.g., partial charges, HOMO/LUMO energies, electrostatic potential) | Determines reactivity and interaction with biological targets; electron density at the nitrogen atom is critical for activity. researchgate.net |

| Molecular Mechanics (MM) | Steric Properties (e.g., molecular volume, surface area, steric parameters like Es) | Influences how the molecule fits into a binding site; steric bulk of substituents is a key determinant of receptor selectivity. shulginresearch.netnih.gov |

| Molecular Docking | Binding Affinity/Energy | Predicts the strength of interaction with specific biological receptors, such as monoamine transporters. nih.gov |

| Fragment-based/Empirical Methods | Lipophilicity (e.g., log P) | Affects absorption, distribution, metabolism, and excretion (ADME) properties, influencing how the molecule reaches its target in the body. nih.gov |

Development of Predictive Models based on Structural Features

The molecular descriptors calculated through theoretical frameworks serve as the foundation for developing predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR is a computational modeling method that aims to establish a mathematical relationship between the structural features of a series of compounds and their biological activity. shulginresearch.net

The development of a QSAR model involves correlating physicochemical descriptors (such as steric, electronic, and lipophilic parameters) with experimentally determined biological data. nih.gov For classes of compounds like substituted cathinones and amphetamines, which are structurally related to this compound, QSAR studies have successfully identified key structural determinants of their pharmacological effects. shulginresearch.netnih.gov

A key finding from QSAR studies on para-substituted methcathinone analogues is the significant correlation between the steric parameter (Es) of the substituent and the compound's selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin transporter (SERT). shulginresearch.netnih.gov Specifically, smaller, less bulky substituents at the para-position of the phenyl ring tend to favor activity at DAT, while larger substituents favor SERT. nih.gov This relationship highlights how modifying a single structural feature can systematically alter biological activity.

The table below presents findings from a QSAR study on para-substituted methcathinones, illustrating the correlation between a structural feature (the steric parameter Es) and biological activity (transporter selectivity).

| Compound | Para-Substituent | Steric Parameter (Es) | In Vitro DAT vs. SERT Selectivity |

| Methcathinone | -H | 1.24 | High |

| 4-CH3 MCAT (Mephedrone) | -CH3 | 0.00 | Moderate |

| 4-F MCAT (Flephedrone) | -F | 0.78 | High |

| 4-OCH3 MCAT (Methedrone) | -OCH3 | 0.69 | Moderate |

Note: This table is illustrative, based on findings that steric bulk correlates with selectivity. shulginresearch.netnih.gov Higher Es values generally correspond to smaller substituents.

Mechanistic Insights at the Molecular and Biochemical Level

Elucidation of Enzyme-Mediated Transformations (e.g., Biotransformations, Metabolism)

The metabolic fate of xenobiotics, including compounds like 2-Methyl-1-(2-methylphenyl)propan-2-amine, is a critical area of study in pharmacology and toxicology. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to other phenethylamine (B48288) derivatives allows for well-founded predictions regarding its biotransformation.

The primary enzyme system responsible for the metabolism of a vast array of drugs and foreign compounds is the Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver. researchgate.netuv.esnih.gov These heme-containing monooxygenases catalyze a variety of oxidative reactions. For structurally related amphetamine and phenethylamine derivatives, CYP enzymes are the main catalysts for their metabolism. nih.govwalshmedicalmedia.com For instance, the metabolism of benzphetamine, a compound with a similar N-substituted aminopropane structure, is mediated by at least three different CYP enzyme systems, leading to reactions such as N-dealkylation and aromatic hydroxylation. nih.gov Given the structure of this compound, it is highly probable that its metabolism is also primarily carried out by various isoforms of the Cytochrome P450 system, such as CYP2D6, CYP3A4, and others known to metabolize phenethylamines. walshmedicalmedia.com

Other enzyme systems that could potentially be involved in later phases of metabolism (Phase II) include UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which conjugate hydroxylated metabolites to enhance their water solubility and facilitate excretion. nih.gov For some amino compounds, N-acetyltransferases (NATs) can also play a role. nih.gov

Based on the known metabolic pathways for analogous compounds, several biotransformation routes can be postulated for this compound. The primary metabolic reactions are expected to be oxidations catalyzed by CYP enzymes.

The principal predicted metabolic pathways include:

Aromatic Hydroxylation: The ortho-methylphenyl ring is a likely site for hydroxylation. This can occur at various positions on the aromatic ring, leading to different phenolic metabolites.

Aliphatic Hydroxylation: The propyl chain can also undergo hydroxylation, potentially at the carbon atom adjacent to the phenyl ring.

N-Oxidation: The primary amine group can be oxidized to form a hydroxylamine (B1172632) derivative.

Following these initial Phase I oxidations, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.

Table 1: Predicted Metabolic Pathways and Metabolites of this compound

| Pathway | Metabolite Name | Chemical Structure of Metabolite |

|---|---|---|

| Parent Compound | This compound |  |

| Aromatic Hydroxylation | Hydroxy-2-methyl-1-(2-methylphenyl)propan-2-amine |  |

| Aliphatic Hydroxylation | 2-Methyl-1-(2-methylphenyl)propan-1,2-diol |  |

| N-Oxidation | 2-Methyl-1-(2-methylphenyl)propan-2-hydroxylamine |  |

|

Theoretical Aspects of Molecular Recognition and Receptor Interaction

The biological effects of a compound are contingent on its interaction with specific molecular targets, such as receptors or enzymes. Computational methods provide powerful tools to predict and analyze these interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with the binding site of a protein receptor.

For phenethylamine derivatives, a common target for docking studies is the dopamine (B1211576) transporter (DAT), as many of these compounds inhibit dopamine reuptake. nih.govbiomolther.orgkoreascience.kr A hypothetical docking study of this compound with the DAT would involve:

Obtaining the three-dimensional structures of the ligand and the receptor.

Using a docking algorithm to place the ligand into the binding pocket of the receptor in various conformations.

Scoring the different poses based on factors like binding energy to identify the most stable and likely interaction.

The analysis of the best-docked pose would reveal key interactions, such as hydrogen bonds between the amine group of the ligand and polar residues (like aspartate) in the receptor, and hydrophobic interactions between the phenyl ring of the ligand and nonpolar residues in the binding pocket. researchgate.net

Table 2: Hypothetical Docking Parameters for this compound with a Receptor

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the receptor. More negative values indicate stronger binding. | -8.5 |

| Key Interacting Residues | Amino acid residues in the receptor's binding site that form significant bonds with the ligand. | Asp79, Phe320, Ser422 |

| Types of Interactions | The nature of the chemical bonds formed between the ligand and the receptor. | Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking |

| Ligand Conformation | The specific spatial arrangement of the ligand within the binding site. | Folded conformation with the phenyl ring oriented towards a hydrophobic pocket. |

Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding event induces a conformational change in the receptor that, in turn, modifies the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral.

A PAM, for instance, would enhance the receptor's response to the endogenous agonist without activating the receptor on its own. biomolther.org This mechanism is considered to have potential therapeutic advantages, as it preserves the natural spatial and temporal patterns of receptor activation.

While there is no direct evidence of this compound acting as an allosteric modulator, its potential to do so could be investigated. If it were to act as a PAM at a G-protein coupled receptor (GPCR), for example, it would likely bind to a pocket distinct from the agonist-binding site. This interaction would stabilize a receptor conformation that has a higher affinity for the endogenous agonist or is more efficient at signaling, thereby potentiating the natural physiological response.

Role and Applications in Advanced Chemical Research

Use as a Chemical Building Block or Precursor in Complex Molecule Synthesis

2-Methyl-1-(2-methylphenyl)propan-2-amine serves as a crucial structural unit, or building block, in the field of medicinal chemistry. Its primary documented application is as a key precursor for the synthesis of long-acting beta-2 (β2) adrenergic receptor agonists. These therapeutic agents are vital in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation. google.com

Development of Analytical Reference Standards for Research Purposes

In analytical chemistry and pharmaceutical quality control, reference standards are materials of high purity and well-characterized properties used as a benchmark for qualitative and quantitative analysis. The hydrochloride salt of this compound is available commercially as a high-quality analytical reference standard. These standards are essential for ensuring the accuracy and reliability of test results in pharmaceutical testing. sigmaaldrich.com

The development and synthesis of such standards are critical when new chemical entities or their precursors are identified. For instance, in forensic laboratories and drug research, the emergence of new molecules necessitates the synthesis of their corresponding reference standards to enable unambiguous identification in routine analyses. The synthesis of related compounds, such as the thienyl analogue of methamphetamine, has been explicitly undertaken to provide reference materials for forensic and analytical purposes. This highlights the importance of having pure, certified standards for compounds like this compound, particularly given its role as a precursor to pharmacologically active molecules.

Investigation of its Properties for Material Science Applications (e.g., as a ligand, catalyst component)

While direct, documented applications of this compound in material science are not extensively reported in the literature, its molecular structure suggests potential utility in this field, particularly as a ligand or a precursor to a ligand in catalysis. The compound is a primary amine with significant steric hindrance due to the α,α-dimethyl and ortho-methylphenyl groups.

Sterically hindered amines are a class of compounds that have found important applications in catalysis. acs.org The bulky nature of these amines can influence the selectivity and activity of metal catalysts. For example, palladium-catalyzed C-N cross-coupling reactions, which are fundamental for synthesizing materials with specific electronic or pharmaceutical properties, often face challenges when coupling with hindered amines. thieme-connect.com The development of specialized ligands is often required to facilitate these transformations efficiently. acs.orgthieme-connect.com The structure of this compound makes it a candidate for such investigations, either as the amine substrate itself in coupling reactions or as a foundational scaffold to build more complex, tailored ligands.

Furthermore, amines can be incorporated into the secondary coordination sphere of molecular catalysts to create a specific chemical environment around the active metal center. nih.gov These pendant amines can act as proton relays, influencing the catalytic cycle for reactions like hydrogen production or oxidation. nih.gov Although the specific use of this compound in this context has not been detailed, its properties as a hindered primary amine make it a molecule of interest for future research in the rational design of advanced catalysts. Its potential lies in its ability to modulate the steric and electronic properties of a catalytic system.

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is set to revolutionize the design and synthesis of novel molecules. iscientific.org For a compound such as 2-Methyl-1-(2-methylphenyl)propan-2-amine, these computational tools offer the potential to rapidly explore vast chemical spaces and identify derivatives with enhanced or specific chemical properties.

Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), represent a paradigm shift in de novo molecular design. acs.orgmedium.com These models can be trained on large datasets of known chemical structures and their properties to generate novel molecular architectures that are likely to possess desired characteristics. nih.govnih.gov In the context of this compound, generative models could be employed to design analogues with modified substituents on the phenyl ring or alterations to the propanamine backbone. The goal would be to predict compounds with, for example, altered solubility, reactivity, or stereochemistry.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Technique | Application to this compound | Desired Outcome |

| Generative Adversarial Networks (GANs) | Design of novel analogues with varied substitution patterns. | Discovery of compounds with unique chemical properties. |

| Variational Autoencoders (VAEs) | Exploration of the chemical space around the core structure. | Identification of synthetically accessible derivatives. |

| Retrosynthesis Planning Tools | Prediction of optimal synthetic routes for new analogues. | Efficient and sustainable synthesis strategies. |

| Predictive Property Models | Estimation of physicochemical properties (e.g., solubility, pKa). | Prioritization of candidates for synthesis and testing. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

While existing methods for the synthesis of this compound provide a foundation, future research will undoubtedly focus on developing more efficient, sustainable, and versatile synthetic strategies. A significant area of exploration lies in the discovery and application of novel catalytic systems for key bond-forming reactions.

Future research could build upon this by exploring alternative catalytic systems for these transformations. For instance, the development of more active and selective catalysts for the initial C-C bond formation between the benzyl (B1604629) moiety and the isobutyronitrile (B166230) could further enhance the efficiency of the first step. youtube.com Additionally, investigating greener and more cost-effective catalysts for the final reduction step remains a key objective. This could involve exploring non-precious metal catalysts or photocatalytic systems that can operate under milder reaction conditions.

The modular nature of this synthesis also allows for the generation of a library of analogues by varying the substituents on the starting benzyl chloride. google.com This provides a robust platform for systematically studying structure-property relationships within this class of compounds.

Table 2: A Novel Synthetic Pathway for 2-Methyl-1-substituted phenyl-2-propanamine

| Step | Reaction | Reagents and Conditions |

| 1 | Alkylation | Substituted benzyl chloride, isobutyronitrile, organic base, THF/dioxane/toluene/hexane, -78°C to 0°C |

| 2 | Hydrolysis | Base, solvent, 80°C to 220°C |

| 3 | Curtius Rearrangement | Diphenylphosphoryl azide, benzyl alcohol, toluene/benzene (B151609)/tetrahydrofuran, 40°C to 120°C |

| 4 | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni or PtO₂, methanol/ethanol/tetrahydrofuran/toluene, room temperature |

Advanced Characterization of Stereoisomers and Their Distinct Chemical Behavior

The presence of a chiral center at the second carbon of the propane (B168953) chain in this compound means that it exists as a pair of enantiomers. While the synthesis of related chiral amines has been explored, detailed studies on the distinct chemical behavior of the individual stereoisomers of this specific compound are lacking. chegg.com Future research should prioritize the stereoselective synthesis or separation of these enantiomers and a thorough investigation of their unique properties.

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral stationary phases (CSPs) or chiral additives, are powerful tools for the separation and analysis of enantiomers. mdpi.comnih.govjiangnan.edu.cn Polysaccharide-based CSPs, for example, have shown great efficacy in resolving a wide range of chiral amines. researchgate.net The development of specific and efficient chiral separation methods for this compound is a critical first step.

Once isolated, the individual enantiomers should be subjected to a comprehensive characterization of their chemical and physical properties. This would include comparative studies of their reactivity in various chemical transformations, their interactions with other chiral molecules, and their spectroscopic properties (e.g., circular dichroism). Understanding the stereochemical influence on the compound's behavior is fundamental for any potential applications. For instance, in the context of it being a synthetic intermediate, the stereochemistry could have a profound impact on the structure and properties of the final product.

Theoretical Prediction of Undiscovered Analogues with Desired Chemical Properties

Computational chemistry provides a powerful lens through which to predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts toward the most promising candidates. For this compound, theoretical methods can be employed to design novel analogues with tailored chemical characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies are a well-established computational method for correlating the structural features of molecules with their chemical or biological activities. nih.gov By building a QSAR model based on a dataset of known analogues of this compound and their measured properties, it would be possible to predict the properties of new, undiscovered analogues. nih.gov This approach can help in identifying which structural modifications are most likely to lead to compounds with desired attributes. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide more fundamental insights into the electronic structure and reactivity of these molecules. nih.gov These methods can be used to calculate a wide range of properties, including reaction energies, activation barriers, and spectroscopic signatures. diva-portal.orgmdpi.com For instance, DFT calculations could be used to predict the pKa of novel amine analogues or to model the transition states of key synthetic reactions, thereby providing a deeper understanding of their reactivity. nih.gov By applying these theoretical tools, researchers can rationally design novel analogues of this compound with predictable and desirable chemical properties, accelerating the discovery of new and valuable chemical entities.

常见问题

Q. What are the common synthetic routes for 2-Methyl-1-(2-methylphenyl)propan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2-methylphenylacetone with methylamine derivatives. Key steps include:

- Reduction : Use of sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) in anhydrous solvents (e.g., THF) under inert atmospheres .

- Optimization : Reaction temperature (20–60°C) and stoichiometric ratios (e.g., 1:1.2 ketone:amine) significantly affect yield. For example, excess methylamine improves conversion by minimizing side reactions like imine dimerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : H NMR (δ 1.3 ppm: methyl group; δ 2.2 ppm: benzylic CH2) and C NMR (δ 25–30 ppm: tertiary carbons) confirm backbone structure .

- Mass Spectrometry (MS) : ESI-MS ([M+H]+ at m/z 178.2) and fragmentation patterns (loss of methyl groups at m/z 163) validate molecular weight .

- FTIR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (aromatic C=C) corroborate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected coupling in NMR or missing MS fragments) require:

- Cross-Validation : Compare with computational predictions (DFT for NMR chemical shifts) or reference databases (PubChem, CAS) .

- Advanced Techniques : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments .

- Case Example : A 2025 study resolved conflicting H NMR signals by identifying rotameric conformers via variable-temperature NMR .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodological Answer : Chirality is critical for bioactivity. Methods include:

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric reductive amination (80–90% enantiomeric excess) .

- Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) isolates enantiomers .

- Monitoring : Polarimetry or chiral shift reagents (e.g., Eu(hfc)3) track enantiopurity during synthesis .

Q. How should researchers design bioactivity assays to evaluate the compound’s CNS effects?

- Methodological Answer : Prioritize receptor-binding and functional assays:

- Receptor Binding : Radioligand displacement (e.g., H-Dopamine in striatal membranes) quantifies affinity for monoamine transporters .

- Functional Assays : Microelectrode arrays (MEA) in neuronal cultures assess electrophysiological modulation .

- Dose-Response : EC50/IC50 values derived from sigmoidal curves (GraphPad Prism) ensure reproducibility .

Data Contradiction Analysis

Q. Why might antimicrobial activity results vary across studies, and how can this be addressed?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Use standardized strains (ATCC) and growth media (Mueller-Hinton agar) .

- Assay Conditions : Broth microdilution (CLSI guidelines) minimizes variability vs. disk diffusion .

- Example : A 2025 study reported MIC = 8 µg/mL against S. aureus but 32 µg/mL in nutrient-rich media, highlighting media-dependent effects .

Methodological Tables

Table 1 : Synthetic Conditions vs. Yield for this compound

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| NaBH3CN | THF | 25 | 68 | 95% | |

| LiAlH4 | Diethyl ether | 40 | 72 | 89% | |

| H2/Pd-C | MeOH | 60 | 55 | 92% |

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Key Peaks/Data | Utility |

|---|---|---|

| H NMR | δ 1.3 (s, 6H, CH3), δ 7.2 (m, Ar-H) | Confirms alkyl/aryl groups |

| ESI-MS | [M+H]+ at m/z 178.2 | Validates molecular weight |

| FTIR | 3300 cm (N-H) | Identifies amine functionality |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。